molecular formula C10H8BrNS B1273581 5-Bromo-2-methyl-4-phenyl-1,3-thiazole CAS No. 78502-81-5

5-Bromo-2-methyl-4-phenyl-1,3-thiazole

Cat. No. B1273581
CAS RN: 78502-81-5
M. Wt: 254.15 g/mol
InChI Key: YBIVQJKFCJWQSA-UHFFFAOYSA-N
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Description

“5-Bromo-2-methyl-4-phenyl-1,3-thiazole” is a compound with the molecular formula C10H8BrNS . It has a molecular weight of 254.15 g/mol . The IUPAC name for this compound is 5-bromo-2-methyl-4-phenyl-1,3-thiazole .


Molecular Structure Analysis

The molecular structure of “5-Bromo-2-methyl-4-phenyl-1,3-thiazole” includes a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom . The compound also contains a bromine atom, a methyl group, and a phenyl group .


Physical And Chemical Properties Analysis

“5-Bromo-2-methyl-4-phenyl-1,3-thiazole” has a molecular weight of 254.15 g/mol . It has a computed XLogP3-AA value of 4 , indicating its lipophilicity. The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors . Its topological polar surface area is 41.1 Ų .

Scientific Research Applications

Pharmaceutical Research

5-Bromo-2-methyl-4-phenyl-1,3-thiazole serves as a core structure in the development of various pharmaceutical agents. Its derivatives have been explored for their potential as antimicrobial , antifungal , and antiviral agents due to the thiazole ring’s ability to interact with biological targets . The compound’s halogenated nature, particularly the bromine atom, allows for further chemical modifications, making it a versatile candidate for drug synthesis.

Antitumor Activity

Thiazole derivatives, including those related to 5-Bromo-2-methyl-4-phenyl-1,3-thiazole, have shown promise in antitumor and cytotoxic studies. They are being investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells . Research is ongoing to optimize their efficacy and reduce side effects in cancer therapy.

Neuroprotective Applications

The thiazole moiety is a common feature in compounds with neuroprotective properties. Research into 5-Bromo-2-methyl-4-phenyl-1,3-thiazole derivatives could lead to the development of treatments for neurodegenerative diseases by protecting neuronal cells from damage or death .

Anti-Inflammatory and Analgesic Properties

Compounds containing the thiazole ring, such as 5-Bromo-2-methyl-4-phenyl-1,3-thiazole, have been evaluated for their anti-inflammatory and analgesic activities. These properties make them potential candidates for the development of new pain relief medications with fewer side effects .

Agricultural Chemicals

The structural attributes of 5-Bromo-2-methyl-4-phenyl-1,3-thiazole make it suitable for the synthesis of agricultural chemicals, including fungicides and pesticides. Its bromine atom can be utilized to create compounds that are effective against a wide range of agricultural pests .

Material Science

In material science, 5-Bromo-2-methyl-4-phenyl-1,3-thiazole can be used as a building block for organic semiconductors. Its aromatic system and heteroatoms contribute to the electronic properties required for materials used in solar cells and light-emitting diodes (LEDs) .

Chemical Synthesis

This compound is also valuable in synthetic chemistry as an intermediate for the preparation of more complex molecules. Its reactivity, particularly the bromomethyl group, allows for various cross-coupling reactions, which are essential in the synthesis of diverse organic compounds .

Biocides and Dyes

Due to its antimicrobial properties, 5-Bromo-2-methyl-4-phenyl-1,3-thiazole and its derivatives can be used in the formulation of biocides. Additionally, the thiazole ring’s conjugated system makes it a candidate for the development of dyes with specific color properties .

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These diverse activities suggest that thiazole compounds may interact with multiple targets within the body.

Mode of Action

Thiazole compounds are known to interact with their targets in various ways, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems . The presence of the bromine atom may also enhance the compound’s reactivity, allowing it to form covalent bonds with its targets.

Biochemical Pathways

Given the broad range of biological activities associated with thiazole compounds, it is likely that multiple pathways are affected . For example, thiazole compounds may influence pathways related to inflammation, pain perception, microbial growth, viral replication, fluid balance, neuronal function, and cell proliferation.

Pharmacokinetics

Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may influence the compound’s bioavailability and distribution within the body.

Result of Action

Thiazole compounds have been associated with a range of effects, including antioxidant activity, pain relief, reduction of inflammation, inhibition of microbial growth, antiviral activity, diuretic effects, anticonvulsant activity, neuroprotection, and antitumor or cytotoxic effects . These effects suggest that the compound may influence a variety of cellular processes and molecular pathways.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-methyl-4-phenyl-1,3-thiazole. For instance, the compound’s solubility properties may affect its distribution and bioavailability in different physiological environments . Additionally, factors such as pH, temperature, and the presence of other substances could potentially influence the compound’s stability and activity.

properties

IUPAC Name

5-bromo-2-methyl-4-phenyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNS/c1-7-12-9(10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIVQJKFCJWQSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)Br)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394216
Record name 5-bromo-2-methyl-4-phenyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methyl-4-phenyl-1,3-thiazole

CAS RN

78502-81-5
Record name 5-bromo-2-methyl-4-phenyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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